molecular formula C26H44O4 B580410 Obeticholic acid I CAS No. 915038-27-6

Obeticholic acid I

カタログ番号 B580410
CAS番号: 915038-27-6
分子量: 420.634
InChIキー: ZXERDUOLZKYMJM-XHCXGMTMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Obeticholic acid I (OCA) is a synthetic derivative of the endogenous primary bile acid, chenodeoxycholic acid . It is used alone or in combination with ursodeoxycholic acid (UDCA) to treat primary biliary cholangitis (PBC) without liver problems (e.g., cirrhosis) or with compensated cirrhosis but do not have portal hypertension (increased pressure in the portal vein) in patients who have received UDCA but did not work well .


Synthesis Analysis

A simple and facile method for the synthesis of deuterium-labeled obeticholic acid and its 2 metabolites, glycine and taurine conjugates of obeticholic acid, are described .


Molecular Structure Analysis

The molecular formula of Obeticholic acid I is C26H44O4 . The molecular weight is 420.6 g/mol . The structure of Obeticholic acid I can be represented by the InChI string: InChI=1S/C26H44O4/c1-5-17-21-14-16 (27)10-12-26 (21,4)20-11-13-25 (3)18 (15 (2)6-9-22 (28)29)7-8-19 (25)23 (20)24 (17)30/h15-21,23-24,27,30H,5-14H2,1-4H3, (H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 .


Chemical Reactions Analysis

Obeticholic acid is a selective farnesoid X receptor agonist, which decreases circulating bile acid .


Physical And Chemical Properties Analysis

Obeticholic acid is a dihydroxy-5beta-cholanic acid that is chenodeoxycholic acid carrying an additional ethyl substituent at the 6alpha-position .

科学的研究の応用

1. Treatment of Primary Biliary Cirrhosis (PBC) Obeticholic acid (OCA) is used to treat primary biliary cirrhosis, a chronic disease that slowly destroys the bile ducts in the liver . It acts as a potent agonist of the farnesoid X receptor (FXR), which regulates bile acid, cholesterol, glucose metabolism, inflammation, and apoptosis .

Treatment of Non-Alcoholic Steatohepatitis (NASH)

OCA has shown promising effects on NASH, a liver disease characterized by inflammation and damage in the liver as a result of fat build-up . It can improve clinical outcomes in NASH patients with different histological, metabolic, and biochemical issues .

3. Treatment of Primary Sclerosing Cholangitis (PSC) OCA is under investigation for its potential role in the treatment of PSC, a disease that causes inflammation and destruction of the bile ducts in the liver . Recent clinical studies suggest OCA may work synergistically with lipid modifying medications to further improve long-term outcomes with PSC .

4. Synthesis and Characterization of New Impurities Novel and efficient synthetic strategies have been developed for the first synthesis of two new impurities found in obeticholic acid . The synthetic routes to the impurities are designed without column purification using 4-nitrobenzoyl chloride as a selective protecting group .

5. Detection and Evaluation of Process Related Impurities An HPLC with refractive index detection method for eight process related substances of OCA was developed and verified for use in quality assurance laboratories for regular analysis . This method can be used for routine analysis of eight impurities in OCA bulk samples .

6. Potential Role in the Treatment of Other Diseases Several animal and clinical studies are underway to target therapies, such as OCA, towards FXR for the treatment of cardiovascular disease, male infertility, kidney failure, obesity, and vascular disease .

作用機序

Obeticholic acid is a farnesoid X receptor agonist. It works by decreasing the production of bile in the liver and increasing the removal of bile from the liver .

Safety and Hazards

Obeticholic acid should be handled carefully to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Obeticholic acid has established potency as an anti-cholestatic and antihepatotoxic agent . It is currently being considered for FDA approval to treat fibrosis caused by non-alcoholic liver steatohepatitis (NASH) .

特性

IUPAC Name

(4R)-4-[(3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXERDUOLZKYMJM-XHCXGMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Obeticholic acid I

CAS RN

915038-27-6
Record name (3alpha,5beta,6beta,7alpha)-6-Ethyl-3,7-dihydroxycholan-24-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915038276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3.ALPHA.,5.BETA.,6.BETA.,7.ALPHA.)-6-ETHYL-3,7-DIHYDROXYCHOLAN-24-OIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ4XQ0OBZ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。